(5-Fluoropyrazin-2-yl)methanol
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Overview
Description
(5-Fluoropyrazin-2-yl)methanol is a fluorinated heterocyclic compound with the molecular formula C5H5FN2O It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoropyrazin-2-yl)methanol typically involves the fluorination of pyrazine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrazine ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Fluoropyrazin-2-yl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
(5-Fluoropyrazin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5-Fluoropyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: Contains a pyrrolo-pyridine ring system with a fluorine atom at the 5-position.
Uniqueness
(5-Fluoropyrazin-2-yl)methanol is unique due to its specific substitution pattern on the pyrazine ring, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C5H5FN2O |
---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
(5-fluoropyrazin-2-yl)methanol |
InChI |
InChI=1S/C5H5FN2O/c6-5-2-7-4(3-9)1-8-5/h1-2,9H,3H2 |
InChI Key |
DKFHJYFUAQQKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)F)CO |
Origin of Product |
United States |
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